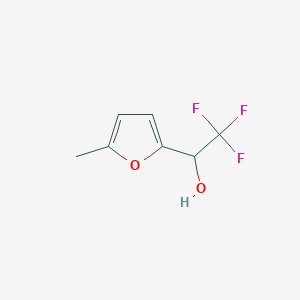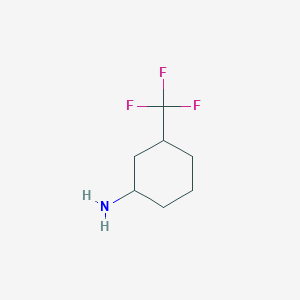
6-DEHYDRONANDROLON
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dehydronandrolone is a non-aromatic steroid with estrogenic activities. It interacts with male-specific endogenous estrogen receptors and is a key precursor in the synthesis of C7-functionalized steroidal drugs .
Wissenschaftliche Forschungsanwendungen
6-Dehydronandrolone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of C7-functionalized steroidal drugs.
Biology: Studied for its interaction with estrogen receptors.
Medicine: Key intermediate in the synthesis of drugs like fulvestrant (used in breast cancer treatment), tibolone (used for menopausal symptoms), and mibolone (an anabolic steroid)
Industry: Preferred for its efficient and environmentally friendly synthesis route
Wirkmechanismus
Mode of Action
The mode of action of 6-Dehydronandrolone involves a combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .
Biochemical Pathways
The biochemical pathway of 6-Dehydronandrolone involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This is followed by a one-pot chemical dehydration and esterification to form 6-Dehydronandrolone .
Result of Action
The result of the action of 6-Dehydronandrolone is the formation of the compound itself through a series of biochemical reactions . The impressive thing is that the gram-scale synthesis of 6-Dehydronandrolone has a separation yield of up to 93%, which is superior to the traditional chemical method (yield 68%), indicating its huge potential for industrial applications .
Action Environment
The action environment of 6-Dehydronandrolone can influence its action, efficacy, and stability. This shows the great potential of this new technology in practical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydronandrolone typically involves the use of 19-norandrostenedione as a starting material. A chemoenzymatic route has been developed for efficient synthesis, which includes the following steps :
Biohydroxylation: 19-norandrostenedione is converted to C7β-hydroxy-19-norandrostenedione using a combination of P450 monooxygenase and 17-ketosteroid reductase.
Chemical Dehydration and Esterification: The intermediate is then subjected to chemical dehydration and esterification to introduce a double bond and esterify the C17 position, resulting in 6-Dehydronandrolone acetate.
Industrial Production Methods: The chemoenzymatic route is preferred for industrial production due to its higher yield (93%) and environmental benefits compared to traditional chemical synthesis methods, which have a lower yield (68%) and generate more waste .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Dehydronandrolone undergoes various chemical reactions, including:
Oxidation: Conversion to 6-dehydronandrolone acetate.
Reduction: Formation of 19-nortestosterone acetate.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Catalysts such as P450 monooxygenase.
Reduction: Reagents like hydroboron and aluminum trichloride.
Substitution: Use of N-bromosuccinimide for halogenation.
Major Products:
6-Dehydronandrolone acetate: A key intermediate in the synthesis of steroidal drugs.
19-Nortestosterone acetate: Another important steroidal compound
Vergleich Mit ähnlichen Verbindungen
- Androstenedione
- Androstanolone
- Boldenone
- Clostebol
- Danazol
Comparison: 6-Dehydronandrolone is unique due to its non-aromatic structure and specific interaction with male-specific estrogen receptors. Its efficient synthesis route and high yield make it a preferred choice for industrial applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
14531-84-1 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(8R,9R,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14-,15+,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
HFLHHQWDPZNOPI-PCCRXHMLSA-N |
SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O |
Kanonische SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Q1: What is the significance of 6-Dehydronandrolone in pharmaceutical synthesis?
A: 6-Dehydronandrolone acetate serves as a crucial precursor in synthesizing various C7-functionalized steroidal drugs. [] Its unique structure allows for modifications at the C7 position, opening avenues for developing new pharmaceuticals with potentially improved properties.
Q2: Can you describe a novel synthetic approach for 6-Dehydronandrolone acetate?
A: Researchers have developed a chemoenzymatic route for efficiently synthesizing 6-Dehydronandrolone acetate. [] This approach offers a potentially more sustainable and cost-effective alternative to traditional synthetic methods.
Q3: How is 6-Dehydronandrolone utilized in the synthesis of Fulvestrant?
A: 6-Dehydronandrolone acetate is a key starting material in a novel synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. [] The synthesis utilizes a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene reagent to 6-Dehydronandrolone acetate, forming the crucial carbon-carbon bond for Fulvestrant's structure. [] This method offers a potentially more efficient and cost-effective way to produce this important drug.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)
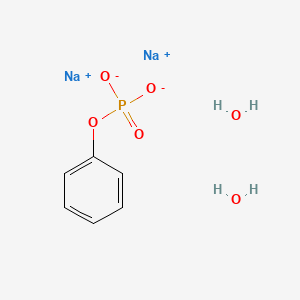
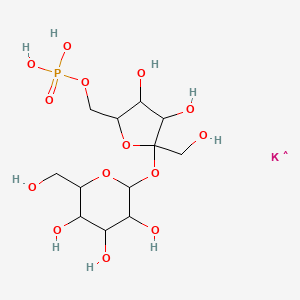
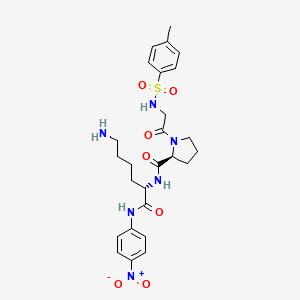
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)
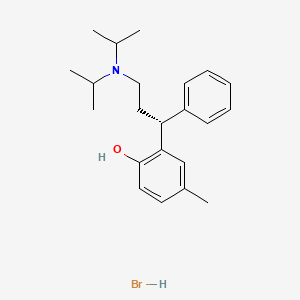
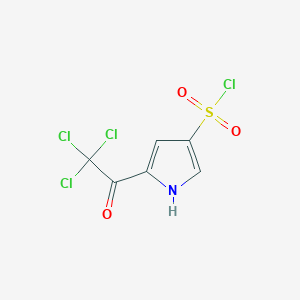
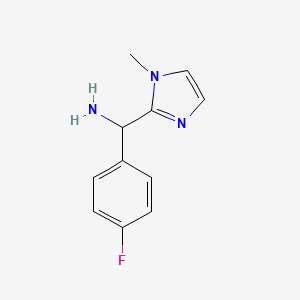
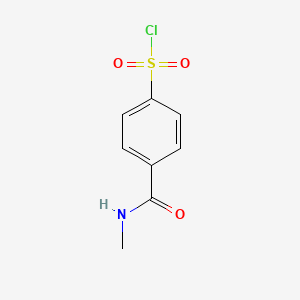
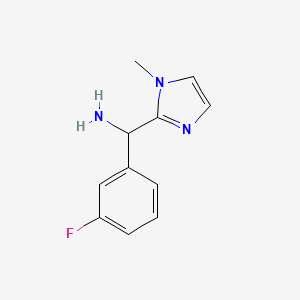
![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)
